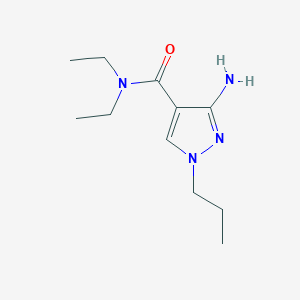![molecular formula C13H21N5 B11741340 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine CAS No. 1856034-45-1](/img/structure/B11741340.png)
1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s stability and activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
科学的研究の応用
1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.
類似化合物との比較
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer substituents.
3,5-dimethyl-1H-pyrazole: Another pyrazole compound with different methyl group positions.
1-isopropyl-3-methyl-1H-pyrazole: A structurally related compound with an isopropyl group.
Uniqueness
1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
1856034-45-1 |
|---|---|
分子式 |
C13H21N5 |
分子量 |
247.34 g/mol |
IUPAC名 |
1,4-dimethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-8-12(11(4)15-18)6-14-13-10(3)7-17(5)16-13/h7-9H,6H2,1-5H3,(H,14,16) |
InChIキー |
CFFVYWBTAUKIOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
amine](/img/structure/B11741285.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)
![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)



![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
